molecular formula C27H42O3 B1663756 delta4-Dafachronic acid CAS No. 23017-97-2

delta4-Dafachronic acid

Cat. No.: B1663756
CAS No.: 23017-97-2
M. Wt: 414.6 g/mol
InChI Key: PSXQJZDFWDKBIP-NNWQCNCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

delta4-Dafachronic acid is a steroidal hormone that plays a crucial role in the regulation of developmental processes in certain organisms. It is particularly significant in the context of the nematode Caenorhabditis elegans, where it influences the dauer formation, a type of developmental arrest that allows the organism to survive harsh conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta4-Dafachronic acid typically involves multiple steps starting from simpler steroidal precursors. One common synthetic route includes the oxidation of a steroidal intermediate followed by a series of functional group transformations to introduce the necessary double bonds and carboxylic acid functionality. The reaction conditions often involve the use of strong oxidizing agents, such as chromium trioxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

delta4-Dafachronic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bonds present in the molecule.

    Substitution: Various substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can lead to more saturated analogs.

Scientific Research Applications

delta4-Dafachronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study steroidal transformations and reaction mechanisms.

    Biology: In , it is crucial for studying developmental biology and the mechanisms of dauer formation.

    Medicine: Research into its analogs and derivatives has potential implications for developing new therapeutic agents.

    Industry: It can be used in the synthesis of other complex steroidal compounds, serving as an intermediate in various chemical processes.

Mechanism of Action

delta4-Dafachronic acid exerts its effects by binding to specific nuclear receptors, which then regulate the expression of target genes involved in developmental processes. The molecular targets include various transcription factors and signaling pathways that control growth, differentiation, and stress responses.

Comparison with Similar Compounds

Similar Compounds

  • Delta(7)-dafachronic acid
  • Delta(5)-dafachronic acid
  • Lipid-derived hormones

Uniqueness

delta4-Dafachronic acid is unique in its specific role in regulating dauer formation in Caenorhabditis elegans. While other similar compounds may have overlapping functions, this compound’s precise interaction with its nuclear receptors and its influence on specific developmental pathways set it apart.

Properties

IUPAC Name

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18?,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXQJZDFWDKBIP-NNWQCNCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347054
Record name Delta(4)-dafachronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23017-97-2
Record name Delta(4)-dafachronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta4-Dafachronic acid
Reactant of Route 2
delta4-Dafachronic acid
Reactant of Route 3
delta4-Dafachronic acid
Reactant of Route 4
delta4-Dafachronic acid
Reactant of Route 5
delta4-Dafachronic acid
Reactant of Route 6
delta4-Dafachronic acid
Customer
Q & A

Q1: How does cholest-4-en-3-one-26-oic acid interact with its target and what are the downstream effects?

A: Cholest-4-en-3-one-26-oic acid, also known as Δ4-dafachronic acid, acts as a ligand for the nuclear hormone receptor DAF-12 in the nematode Caenorhabditis elegans [, ]. Upon binding to DAF-12, Δ4-dafachronic acid induces a conformational change in the receptor, allowing it to bind to specific DNA sequences and regulate gene expression []. This activation of DAF-12 is crucial for developmental decisions in C. elegans, influencing the transition to adulthood and preventing entry into the dauer diapause stage, a state of arrested development [].

Q2: What is the role of cholest-4-en-3-one-26-oic acid in cholesterol degradation by bacteria?

A: Cholest-4-en-3-one-26-oic acid is an intermediate in the aerobic degradation pathway of cholesterol in some bacteria []. It is formed from cholesterol through a series of oxidation steps and ultimately further degraded into smaller molecules [].

Q3: Are there any known analytical methods for characterizing and quantifying cholest-4-en-3-one-26-oic acid?

A3: While specific analytical methods are not detailed within the provided abstracts, it's highly likely that techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for characterizing and quantifying cholest-4-en-3-one-26-oic acid. These techniques are commonly used in studying steroid compounds and metabolic pathways.

Q4: What is the significance of understanding the subcellular compartmentation of cholesterol catabolism in bacteria like Sterolibacterium denitrificans?

A: Research on Sterolibacterium denitrificans, a Gram-negative bacterium, has provided valuable insights into the subcellular organization of anaerobic cholesterol catabolism []. The study revealed that key enzymes involved in the initial steps of cholesterol degradation are located in the periplasm, the space between the inner and outer bacterial membranes []. This compartmentalization suggests a tightly regulated process, where cholesterol is transported into the periplasm and transformed into cholest-4-en-3-one-26-oic acid before being further processed in the cytoplasm []. Understanding this intricate process could have implications for developing biotechnological applications, such as the production of steroid drugs [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.